4'-Methyl-[1,1'-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate
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Overview
Description
4’-Methyl-[1,1’-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a biphenyl structure with a methyl group at the 4’ position and a benzo[d]oxazole moiety attached to the 2-yl position The carboxylate group is located at the 5-position of the benzo[d]oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-[1,1’-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Benzo[d]oxazole Ring: The benzo[d]oxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-[1,1’-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted biphenyls.
Scientific Research Applications
4’-Methyl-[1,1’-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4’-Methyl-[1,1’-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]oxazole moiety can participate in hydrogen bonding and π-π stacking interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl biphenyl-4-carboxylate: Similar biphenyl structure but lacks the benzo[d]oxazole moiety.
1,1’-Biphenyl, 4-methyl-: Similar biphenyl structure with a methyl group but lacks the benzo[d]oxazole and carboxylate groups.
Methyl benzo[d]oxazole-4-carboxylate: Similar benzo[d]oxazole structure but with the carboxylate group at the 4-position.
Uniqueness
4’-Methyl-[1,1’-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate is unique due to the combination of the biphenyl, benzo[d]oxazole, and carboxylate functionalities, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C21H15NO3 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
[2-(4-methylphenyl)phenyl] 1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C21H15NO3/c1-14-6-8-15(9-7-14)17-4-2-3-5-19(17)25-21(23)16-10-11-20-18(12-16)22-13-24-20/h2-13H,1H3 |
InChI Key |
QXJBXQXSRHJSTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC4=C(C=C3)OC=N4 |
Origin of Product |
United States |
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